molecular formula C20H22N2O3S2 B2949669 N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 946357-22-8

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2949669
CAS No.: 946357-22-8
M. Wt: 402.53
InChI Key: BXHLUPTXWFWNBW-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a morpholino ring, a thiophene substituent, and a naphthalene core. The naphthalene sulfonamide scaffold is known for its versatility in drug design, particularly in targeting enzymes and receptors .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,20-7-3-5-16-4-1-2-6-18(16)20)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h1-8,13,15,19,21H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHLUPTXWFWNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H22N2O3S2
  • Molecular Weight : 402.53 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological macromolecules. The morpholine and thiophene rings enhance its binding affinity to specific proteins and enzymes, influencing numerous biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : Research has demonstrated that derivatives of sulfonamides bearing naphthalene moieties exhibit potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed IC50 values of 0.51 µM against MCF-7 and 0.33 µM against A549 cells .
  • Mechanism : These compounds can inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation essential for cell division. This effect leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Antimicrobial Evaluation : Various derivatives showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Biofilm Inhibition : The compound demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Case Studies

  • Anticancer Research :
    • A study focused on the antiproliferative effects of sulfonamide derivatives revealed that modifications on the naphthalene ring significantly impacted their efficacy. Compound variants with electron-donating groups showed enhanced activity compared to those with less favorable substitutions .
  • Antimicrobial Studies :
    • Another investigation assessed the antimicrobial efficacy of naphthalene-based compounds against various bacterial strains, noting that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall effectiveness .

Data Summary

Activity TypeCell Line/PathogenIC50/MIC ValuesObservations
AnticancerMCF-70.51 µMPotent antiproliferative activity
A5490.33 µMSignificant cell cycle arrest
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLStrong antimicrobial properties
Escherichia coliNot specifiedEffective against biofilm formation

Future Directions

The unique structure of this compound positions it as a promising candidate for further drug development:

  • Drug Discovery : Its interactions with specific molecular targets warrant deeper investigation into its pharmacological profiles and potential as a therapeutic agent for various diseases.
  • Combination Therapies : Exploring its use in combination with existing drugs may enhance treatment outcomes for resistant infections or advanced cancers.

Comparison with Similar Compounds

Structural Comparison with Morpholino-Containing Analogs

Morpholino-containing compounds are prevalent in pharmacology due to their metabolic stability and solubility. Key analogs include:

  • 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: This compound inhibits glucocerebroside synthetase (Ki = 0.7 µM) and highlights the importance of stereochemistry, with the D-threo isomer being most active . Unlike the target compound, it lacks a sulfonamide group but shares the morpholino-ethyl linkage, suggesting similar conformational flexibility.
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Here, the morpholino group is part of an acetamide side chain.

Table 1: Morpholino-Containing Analog Comparison

Compound Core Structure Key Functional Groups Biological Activity Reference
Target Compound Naphthalene Sulfonamide, Morpholino Not reported
1-Phenyl-2-decanoylamino-3-morpholino... Propanol Morpholino, Decanoylamino Enzyme inhibitor (Ki 0.7 µM)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]... Thiazole Acetamide, Morpholino Not specified

Role of Thiophene Substitution Position (3-yl vs. 2-yl)

The thiophene ring’s substitution position significantly impacts electronic properties and bioactivity:

  • Thiophen-3-yl: Present in the target compound and in (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (a drospirenone impurity) . The 3-position may enhance steric accessibility for target binding compared to 2-yl analogs.
  • Thiophen-2-yl: Found in compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol .

Functional Group Analysis: Sulfonamide vs. Amide and Amine Derivatives

  • Sulfonamide : The target compound’s sulfonamide group (pKa ~10–11) offers strong hydrogen-bonding capacity and acidity compared to amides (pKa ~15–17) or amines (pKa ~9–11). This may enhance solubility in polar solvents and interactions with basic residues in enzymes .
  • Amine : The (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine impurity lacks sulfonamide acidity, relying on weaker van der Waals interactions .

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